Thiazol-4-ol

Description

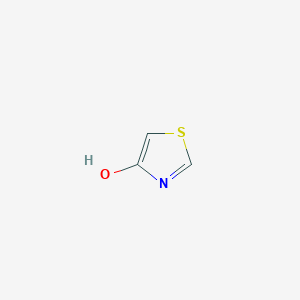

Thiazol-4-ol is a heterocyclic compound characterized by a thiazole core (a five-membered ring containing sulfur and nitrogen) with a hydroxyl group (-OH) at the 4-position. This structural feature confers unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity, which influence its reactivity and biological activity. This compound derivatives are synthesized via cyclization reactions, such as the Hantzsch thiazole synthesis, which involves coupling thiourea derivatives with α-halo carbonyl compounds under basic conditions . Applications of this compound derivatives span fluorescence-based supramolecular chemistry (e.g., cyclodextrin-based polymers) and mass spectrometric detection systems .

Properties

IUPAC Name |

1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-1-6-2-4-3/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXIINHHRQQNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazol-4-ol can be synthesized through several methods, including the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. Another method is the Cook–Heilbron synthesis, which uses α-aminonitriles and dithioformic acid or dithiophenacetic acid to produce 5-aminothiazoles . Additionally, microwave-assisted synthesis has been employed to enhance the efficiency and yield of thiazole derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves eco-friendly methods such as microwave irradiation techniques. These methods not only improve the yield but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Thiazol-4-ol participates in nucleophilic substitutions due to the electron-withdrawing effects of the sulfur and nitrogen atoms, which activate the hydroxyl group for displacement.

Key Findings:

-

Reactivity with Electrophiles : The hydroxyl group undergoes substitution with electrophiles such as alkyl halides or acyl chlorides. For example, 2-(diethylamino)-1,3-thiazol-4-ol reacts with methyl 2-chloroacetate to form thiazolidin-4-one derivatives under basic conditions .

-

Mechanistic Insight : DFT calculations reveal that hydrogen bonding between the hydroxyl group and the catalyst (e.g., phosphines) lowers activation barriers by stabilizing transition states .

Table 1: Representative Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound derivative | Methyl 2-chloroacetate, K₂CO₃ | Thiazolidin-4-one | 92 | |

| 5H-Thiazol-4-one | Allenoate, Bifunctional phosphine | Tertiary thioether | 95 |

Condensation and Cyclization Reactions

The hydroxyl and amino groups in this compound derivatives facilitate condensation with aldehydes or ketones, leading to cyclized products.

Key Findings:

-

Knoevenagel Reaction : Thiazol-4-one derivatives react with aromatic aldehydes (e.g., benzaldehyde) in the presence of piperidine to form 5-arylidene-thiazolidin-4-ones. Steric and electronic effects of substituents influence reaction selectivity .

-

Three-Component Reactions : Thioglycolic acid, aldehydes, and malononitrile condense in aqueous K₂CO₃ to yield thiazolidin-4-ones .

Table 2: Condensation Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Diethyl ether | 25 | 95 | 97 | |

| K₂CO₃ | H₂O | RT | N/A | 85 |

Addition Reactions

This compound derivatives engage in γ-additions and cycloadditions due to their electron-deficient thiazole ring.

Key Findings:

-

γ-Addition with Allenoates : Phosphine-catalyzed asymmetric γ-additions of 5H-thiazol-4-ones to allenoates proceed via zwitterionic intermediates, achieving up to 95% enantiomeric excess (ee) .

-

Cycloadditions : 4-Alkenyl-2-aminothiazoles undergo [4 + 2] cycloadditions with nitroalkenes, forming tetrahydrobenzothiazoles with >20:1 diastereoselectivity .

Mechanistic Pathway:

-

Nucleophilic attack by phosphine on allenoate.

-

Proton transfer and nucleophilic addition (Re-face attack favored due to reduced steric repulsion) .

Tautomerism and Isomerization

This compound derivatives exhibit tautomerism, impacting their reactivity and stability.

Key Findings:

-

Tautomeric Equilibrium : Thiazolidines exist as a mixture of enol (A ) and keto (B ) forms, with the equilibrium influenced by substituents. Electron-withdrawing groups (e.g., NO₂) favor the keto form due to reduced conjugation .

-

Thermodynamic Stability : DFT calculations show energy gaps >20 kcal/mol between tautomers, confirming a single dominant conformation under standard conditions .

Table 3: Tautomeric Ratios in Selected Derivatives

| Derivative | Substituent | A :B Ratio | Conditions | Reference |

|---|---|---|---|---|

| 3g | 4-Nitrophenyl | 1:4 | −20°C, CDCl₃ | |

| 3a | Phenyl | 3:1 | RT, CDCl₃ |

Hydrogen Bonding and Reactivity

Hydrogen bonding between the hydroxyl group and catalysts or solvents modulates reaction pathways.

Key Findings:

-

Catalytic Role : Bifunctional phosphines (e.g., 2c ) act as hydrogen bond donors, aligning reactants and reducing transition-state barriers in γ-additions .

-

Solvent Effects : Polar aprotic solvents (e.g., diethyl ether) enhance enantioselectivity by stabilizing zwitterionic intermediates .

Antimicrobial and Bioactive Derivatives

This compound derivatives show promise in medicinal chemistry, with notable biofilm inhibition and enzyme-targeting activity.

Key Findings:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Thiazol-4-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of various derivatives that can exhibit enhanced biological properties or serve specific industrial purposes.

Agrochemical Development

In the agricultural sector, this compound derivatives are utilized in the formulation of agrochemicals. These compounds can enhance crop protection against pests and diseases, contributing to increased agricultural productivity.

Biological Applications

Antimicrobial Activity

this compound and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of microorganisms, including bacteria and fungi .

Anticancer Properties

this compound has been investigated for its anticancer effects. Several studies have synthesized thiazole-based compounds that demonstrate potent cytotoxicity against various cancer cell lines, including lung (A549) and breast (T-47D) cancer cells. For instance, novel thiazolyl-pyrazoline derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer types .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects often involves interaction with key molecular targets such as DNA and enzyme-linked receptors. For example, thiazole derivatives can inhibit topoisomerase II, leading to DNA damage and subsequent cell cycle arrest.

Medical Applications

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound derivatives. These compounds are being investigated for their ability to mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Anti-inflammatory Properties

this compound has also been evaluated for its anti-inflammatory effects. Compounds derived from thiazole structures have shown efficacy in reducing inflammation markers in various experimental models, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study synthesized novel thiazole-based chalcone derivatives that exhibited significant anticancer activity against A549 lung carcinoma cells. The most promising compound demonstrated an IC50 value of 16.30 µM, highlighting the potential of thiazole derivatives in cancer therapy .

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of thiazole derivatives found that certain compounds could enhance neuronal survival under stress conditions, indicating their potential use in neurodegenerative disease treatments .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of thiazol-4-ol involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, this compound can modulate enzyme activity and receptor function, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Thiazol-4(5H)-one

Structure: Contains a ketone group at the 4-position instead of a hydroxyl, with partial saturation at the 5-position. Synthesis: Produced via reflux of thiourea derivatives with α-bromoacetate or α-monochloroacetic acid in ethanol, catalyzed by sodium acetate . Applications: Primarily antifungal agents, with derivatives showing activity against Candida spp. and Aspergillus spp. .

| Property | Thiazol-4-ol | Thiazol-4(5H)-one |

|---|---|---|

| Functional Group | -OH | =O |

| Polarity | High | Moderate |

| Bioactivity | Fluorescent tagging | Antifungal |

Thiazolidin-4-one

Structure : Fully saturated thiazole ring with a ketone at the 4-position.

Synthesis : Derived from condensation of amines, aldehydes, and thioglycolic acid. Microwave-assisted methods improve yields .

Applications : Broad pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .

| Property | This compound | Thiazolidin-4-one |

|---|---|---|

| Ring Saturation | Unsaturated | Saturated |

| Reactivity | Electrophilic substitution | Nucleophilic addition |

| Bioactivity | Fluorescence | Anticancer |

Substituted Thiazoles (e.g., 4-Methyl-2-isopropylthiazole)

Structure : Alkyl substituents (e.g., methyl, isopropyl) replace the hydroxyl group.

Synthesis : Prepared via alkylation of thiazole precursors or direct substitution reactions .

Applications : Found in essential oils and flavoring agents due to low polarity and volatility .

| Property | This compound | 4-Methyl-2-isopropylthiazole |

|---|---|---|

| Volatility | Low | High |

| Applications | Supramolecular chemistry | Fragrance industry |

Tetrazole-Functionalized Thiazoles (e.g., 5-(2-Ethyl-2H-tetrazol-5-yl)-2-(p-tolyl)this compound)

Structure : Incorporates a tetrazole ring at the 5-position of the thiazole core.

Synthesis : Microwave-assisted reactions enhance efficiency, yielding products in 18–95% yields .

Applications : Explored for dual functionality (e.g., fluorescence and bioactivity) but less studied than this compound.

Thiazol-amine Derivatives (e.g., 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine)

Structure : Bicyclic system with an amine group on a secondary thiazole ring.

Synthesis : Multi-step coupling reactions, often requiring protective groups .

Applications : Emerging interest in kinase inhibition and antibacterial activity .

Key Research Findings

- Synthetic Efficiency : this compound derivatives are synthesized in moderate yields (~50%) via Hantzsch reactions, while microwave-assisted methods improve yields for tetrazole-thiazoles (up to 95%) .

- Material Science : this compound’s fluorescence is exploited in cyclodextrin-based polymers for environmental sensing .

Biological Activity

Thiazol-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by various studies and findings.

Overview of this compound

This compound is part of the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The structural versatility of thiazole derivatives allows for modifications that can enhance their biological activities. This compound and its derivatives have been studied for their potential in drug discovery, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- Compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat (leukemia) cells. For instance, specific thiazole derivatives exhibited IC50 values comparable to established chemotherapy agents like cisplatin .

- A study reported that thiazole-thiophene hybrids demonstrated promising anticancer activity with IC50 values as low as 14.6 µM against MCF-7 cells .

-

Mechanisms of Action :

- The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis. This was observed in a series of 4-substituted methoxylbenzoyl-aryl-thiazoles that exhibited enhanced antiproliferative activity against melanoma and prostate cancer cells .

- Molecular docking studies have suggested that these compounds interact effectively with cellular targets, such as Rab7b protein, indicating their potential as lead compounds for further development .

Antimicrobial Activity

This compound derivatives also exhibit notable antimicrobial properties:

-

Inhibition of Pathogenic Bacteria :

- Studies have shown that certain thiazole derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For example, a recent study found that 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids displayed selective fungicidal activity against Cryptococcus neoformans .

- Mechanistic Insights :

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly influenced by their structural modifications:

| Compound | Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound 9 | Substituted phenyl ring | Anticancer (MCF-7) | 14.6 |

| Compound 11b | Hydrazone linkage | Anticancer (MCF-7) | 28.3 |

| SMART agents | Methoxylbenzoyl substitution | Antiproliferative (melanoma) | 0.021 - 0.071 |

This table summarizes key findings from various studies indicating how different modifications can enhance the efficacy of thiazole derivatives.

Case Studies

- Thiazole-Thiophene Hybrids : A study synthesized several thiazole-thiophene hybrids which exhibited significant anticancer activity through mechanisms involving tubulin inhibition and apoptosis induction in cancer cells .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antibacterial properties of new thiazolin-4-one derivatives, revealing substantial inhibitory effects against multiple bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing Thiazol-4-ol derivatives, and what key reagents are involved?

this compound derivatives are typically synthesized via cyclization reactions using α-halo carbonyl compounds or thiourea derivatives. For example:

- Thioureido-cyclization : Reacting thiourea derivatives with α-bromoacetate in ethanol under reflux, followed by sodium acetate-mediated cyclization, yields 2-substituted thiazol-4(5H)-ones .

- Chloroacetic acid method : Condensation of intermediates (e.g., benzimidazole-thiazole hybrids) with chloroacetic acid in ethanol under reflux, using sodium acetate as a catalyst, produces thiazolidinone derivatives . Key reagents include ethyl α-bromoacetate, thiourea, chloroacetic acid, and sodium acetate. Purification often involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound compounds?

- Spectroscopy :

- NMR (1H/13C) for resolving substituent positions and confirming ring structure.

- Mass spectrometry (MS) for molecular weight validation (e.g., NIST data for fragmentation patterns) .

- Chromatography :

- Gas chromatography (GC) for purity analysis of volatile derivatives, as demonstrated in NIST protocols .

- TLC for monitoring reaction progress and intermediate isolation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in this compound synthesis when encountering low conversion rates?

- Parameter adjustment : Extend reflux time (e.g., 6–8 hours vs. standard 4 hours) to enhance cyclization efficiency .

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Catalyst screening : Replace sodium acetate with stronger bases (e.g., K2CO3) to accelerate deprotonation steps.

- Purification refinement : Use gradient column chromatography instead of recrystallization to isolate polar byproducts . Iterative optimization aligns with qualitative research principles for resolving methodological contradictions .

Q. What methodologies are recommended for analyzing contradictions in spectroscopic data of this compound derivatives across different studies?

- Orthogonal validation : Cross-verify NMR/IR data with X-ray crystallography or computational modeling (e.g., DFT) to resolve structural ambiguities.

- Meta-analysis : Compare reaction conditions (e.g., solvent purity, temperature) from conflicting studies to identify confounding variables.

- Principal contradiction framework : Prioritize resolving discrepancies in molecular weight (via MS) or substituent positioning (via NOESY NMR) as the "principal aspect" affecting data interpretation .

Q. What experimental strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives in pharmacological research?

- Substituent variation : Systematically modify functional groups (e.g., 5-phenyl vs. 5-methyl in thiazole rings) and assess bioactivity changes .

- In vitro assays : Use dose-response studies (e.g., MIC for antifungal activity) to quantify potency. Include positive/negative controls (e.g., fluconazole for antifungals) .

- Computational modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., fungal CYP51 for antifungals) .

Q. How should researchers design biological activity assays for this compound derivatives to ensure reproducibility?

- Standardized protocols : Adopt CLSI guidelines for antifungal testing (e.g., broth microdilution) to minimize inter-lab variability.

- Dose-range testing : Use logarithmic dilutions (e.g., 0.5–64 μg/mL) to capture full dose-response curves.

- Metabolic stability : Include liver microsome assays to evaluate compound degradation, ensuring observed activity is not artifactually inflated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.